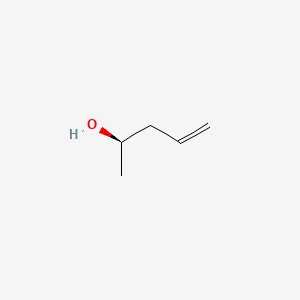
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Overview
Description
“2-(1-Methyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid” consists of a pyrazole ring attached to an acetic acid group .
Physical And Chemical Properties Analysis
“2-(1-Methyl-1H-pyrazol-3-yl)acetic acid” is a white to yellow solid . It has a molecular weight of 140.14 and a molecular formula of C6H8N2O2 .
Scientific Research Applications
Heterocyclic Chalcones Synthesis
Chalcones, also known as 1,3-diaryl-2-propen-1-ones, are widely distributed in nature and serve as intermediates for flavonoid biosynthesis. Researchers have synthesized diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols by employing a base-catalyzed Claisen–Schmidt condensation reaction. These novel compounds exhibit potential biological properties, making them valuable for drug discovery and development .
1,2-Oxazoles Formation
Isomeric chalcones derived from pyrazoles were further reacted with N-hydroxy-4-toluenesulfonamide, leading to the regioselective formation of 3,5-disubstituted 1,2-oxazoles. The characterization of these compounds involved an in-depth analysis of NMR spectral data, combining standard and advanced NMR spectroscopy techniques .
Herbicidal Activity
Researchers have explored the herbicidal potential of pyrazole derivatives. For instance, compounds like 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate demonstrated excellent inhibition effects against barnyard grass in greenhouse experiments. These findings contribute to the development of effective herbicides .
Antiviral Activity
Chalcones have also shown antiviral properties:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole” are currently unknown. The compound is structurally similar to imidazole, which is known to interact with a wide range of biological targets
Mode of Action
Given its structural similarity to imidazole, it may interact with its targets in a similar manner . This could involve binding to the active site of an enzyme or receptor, thereby modulating its activity.
Biochemical Pathways
The biochemical pathways affected by “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole” are currently unknown. Imidazole and its derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases
Pharmacokinetics
The compound’s molecular weight of 140.14 g/mol suggests that it may be well absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of “2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole” are currently unknown. Given its structural similarity to imidazole, it may have a wide range of biological effects
properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-10-4-2-6(9-10)7-8-3-5-11-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERRDGMWQFOKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,1-Trifluoro-4-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]but-3-en-2-one](/img/structure/B3042512.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}piperidino)propan-2-ol](/img/structure/B3042515.png)
![[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl][2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3042516.png)
![2-chloro-N-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}phenyl)acetamide](/img/structure/B3042517.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3042518.png)
![N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042519.png)

![N-[3,5-di(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide](/img/structure/B3042521.png)
![4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide](/img/structure/B3042522.png)
![3-{[(3,5-dichloro-2-hydroxyphenyl)methylene]amino}-N-(3,4-dichlorophenyl)-2,6-difluorobenzamide](/img/structure/B3042524.png)
![2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3042526.png)
![1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3042528.png)
![{3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl}(triethyl)ammonium bromide](/img/structure/B3042530.png)